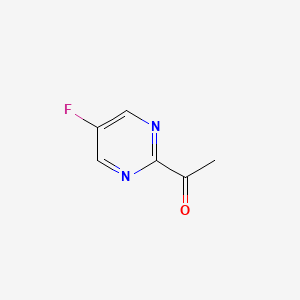

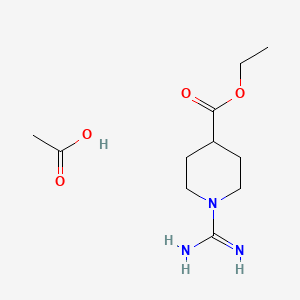

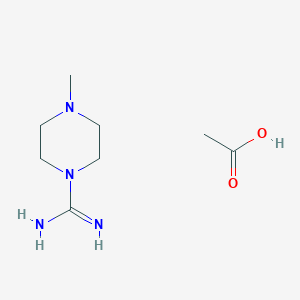

![molecular formula C12H9N3 B1393029 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918511-92-9](/img/structure/B1393029.png)

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

概要

説明

“5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, but with one CH group replaced by nitrogen . The pyridine ring is often used in the synthesis of pharmaceuticals and is found in many important natural products, such as alkaloids .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multicomponent reactions . For instance, the Hantzsch pyridine synthesis involves a condensation reaction of β-ketoesters, aldehydes, and ammonia . In another study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis

Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. All six of these atoms are sp2 hybridized, meaning they each have a p orbital perpendicular to the plane of the ring, which allows the ring to be fully conjugated . The lone pair electrons on pyridine’s nitrogen are contained in an sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring .Chemical Reactions Analysis

Pyridine compounds are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also undergo cross-coupling reactions with aryl bromides to form biaryl building blocks .科学的研究の応用

Antibacterial Agents

The derivatives of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and characterized for their potential as antibacterial agents. These compounds have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria . The structural motif of the compound contributes to its ability to interact with bacterial cell components, thereby inhibiting growth or killing the bacteria.

Optical Materials

This compound’s derivatives have been explored for their optical properties, particularly in the context of microwave-assisted synthesis . The optical and theoretical characterization of these derivatives indicates their potential use in materials science, especially due to their photoluminescent properties and large Stokes shift . These features make them suitable for applications in light-emitting devices and sensors.

Antimicrobial and Antiviral Activities

Research has demonstrated that pyridine compounds, including 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine , exhibit significant antimicrobial and antiviral activities. They have been tested against a panel of bacterial strains, yeasts, and filamentous fungi, showing promising results . This broad-spectrum activity makes them valuable in the development of new antimicrobial and antiviral drugs.

Herbicidal and Antifungal Applications

Certain derivatives of this compound have been found to possess herbicidal activities against plants like Brassica campestris . Moreover, they have shown antifungal activities against pathogens such as P. piricola , comparable to commercial fungicides . These properties are beneficial for agricultural applications, providing a basis for developing new herbicides and fungicides.

Medicinal Chemistry

In medicinal chemistry, the presence of pyridine nitrogen in compounds like 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is traditionally assumed to be protonated in enzyme active sites. This protonation can provide resonance stabilization of carbanionic intermediates, which is crucial in various biological processes. Compounds with this structure have shown high activity, which may be attributed to the pyridyl group’s position and the presence of nitrogen .

特性

IUPAC Name |

5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBIBMXDDURRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680018 | |

| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

918511-92-9 | |

| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

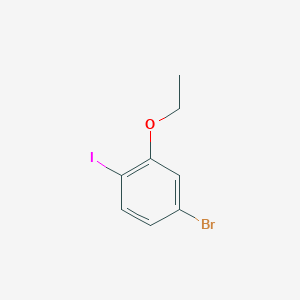

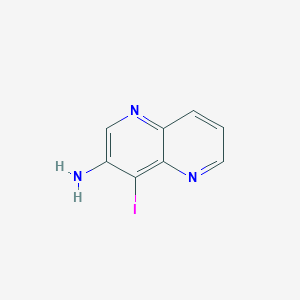

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

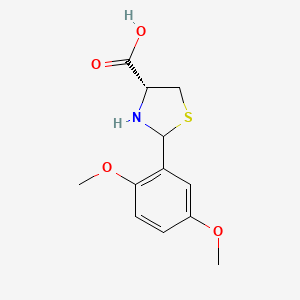

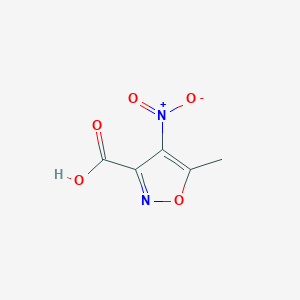

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

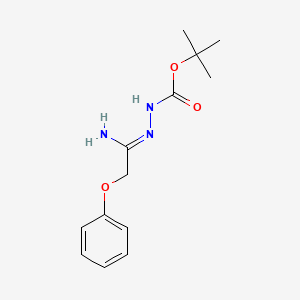

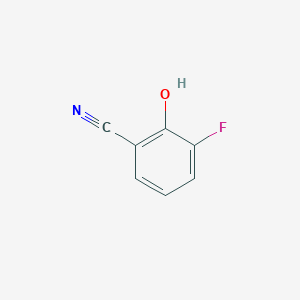

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)